N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide
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Description
N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide is a useful research compound. Its molecular formula is C26H29N5O4 and its molecular weight is 475.549. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
- Synthesis Techniques : Various synthesis techniques for similar compounds, like cyclocondensation, have been used to create acetamides with potential analgesic and anti-inflammatory activities (Yusov et al., 2019).
- Biological Activity : Compounds structurally similar to the one have demonstrated significant antitumor and antifungal activities. For instance, certain quinazolinone derivatives showed high activity against specific cancer cells and fungi (El-bayouki et al., 2011).
Structural and Chemical Properties
- Coordination Complexes : Studies on pyrazole-acetamide derivatives have highlighted their potential in forming coordination complexes, which are of interest in the field of biochemistry (Chkirate et al., 2019).
- Crystal Structures : Investigations into the crystal structures of similar compounds provide insights into their chemical properties and potential applications, especially in materials science (Karmakar et al., 2007).
Potential Applications in Medicinal Chemistry
- Analgesic Activity : Derivatives of similar chemical structures have been evaluated for their analgesic activities, showing potential for pain management applications (Saad et al., 2011).
- Antitumor Activity : Some derivatives have been synthesized and tested for their in vitro antitumor activities, indicating their potential use in cancer research (Montoya et al., 2014).
Mechanistic Insights and Synthetic Pathways
- Mechanistic Studies : Understanding the mechanisms involved in the synthesis and reaction pathways of similar compounds can provide valuable insights for further research and development (Kimball et al., 2002).
Properties
IUPAC Name |
N-[5-cyclopropyl-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pyrazol-3-yl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O4/c1-26(2)13-16-6-5-9-20(23(16)35-26)34-14-22(32)28-21-12-19(15-10-11-15)30-31(21)25-27-18-8-4-3-7-17(18)24(33)29-25/h5-6,9,12,15H,3-4,7-8,10-11,13-14H2,1-2H3,(H,28,32)(H,27,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMJGFKILGRUOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC(=NN3C4=NC5=C(CCCC5)C(=O)N4)C6CC6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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